6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 899753-15-2
VCID: VC4298080
InChI: InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.76

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

CAS No.: 899753-15-2

Cat. No.: VC4298080

Molecular Formula: C18H13ClN2O3

Molecular Weight: 340.76

* For research use only. Not for human or veterinary use.

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one - 899753-15-2

Specification

CAS No. 899753-15-2
Molecular Formula C18H13ClN2O3
Molecular Weight 340.76
IUPAC Name 6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2
Standard InChI Key HIWQMYKHPFZJHM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl

Introduction

Structural Components

  • Benzodioxole Ring: The 1,3-benzodioxole moiety is a common feature in many biologically active compounds. It is known for its stability and ability to participate in various chemical reactions, often serving as a building block in organic synthesis .

  • Pyridazine Core: Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms. They are less common than pyridines but have been explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

  • 2-Chlorophenylmethyl Group: This group introduces a chlorinated aromatic ring, which can influence the compound's reactivity and biological activity. Chlorinated compounds are often used in pharmaceuticals due to their ability to enhance lipophilicity and stability .

Synthesis

The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one would likely involve multiple steps, starting from readily available precursors. A general approach might include:

  • Formation of the Pyridazine Core: This could involve the condensation of appropriate precursors, such as hydrazine derivatives with dicarbonyl compounds.

  • Introduction of the Benzodioxole Moiety: This might involve a coupling reaction between a pyridazine intermediate and a benzodioxole derivative.

  • Attachment of the 2-Chlorophenylmethyl Group: This could be achieved through alkylation reactions using chlorinated benzyl halides.

Potential Biological Activities

While specific biological data for 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is not available, compounds with similar structural features have shown promise in various areas:

  • Antimicrobial Activity: Pyridazine derivatives have been explored for their antimicrobial properties, suggesting potential applications against bacterial infections.

  • Anti-inflammatory Activity: Compounds containing benzodioxole rings have been studied for their anti-inflammatory effects, which could be relevant in the development of new drugs .

Data Tables

Given the lack of specific data on 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one, the following table provides a general overview of the structural components and their potential biological activities:

Structural ComponentPotential Biological Activity
Benzodioxole RingAnti-inflammatory, Antimicrobial
Pyridazine CoreAntimicrobial, Anti-inflammatory
2-Chlorophenylmethyl GroupEnhanced Lipophilicity, Stability

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